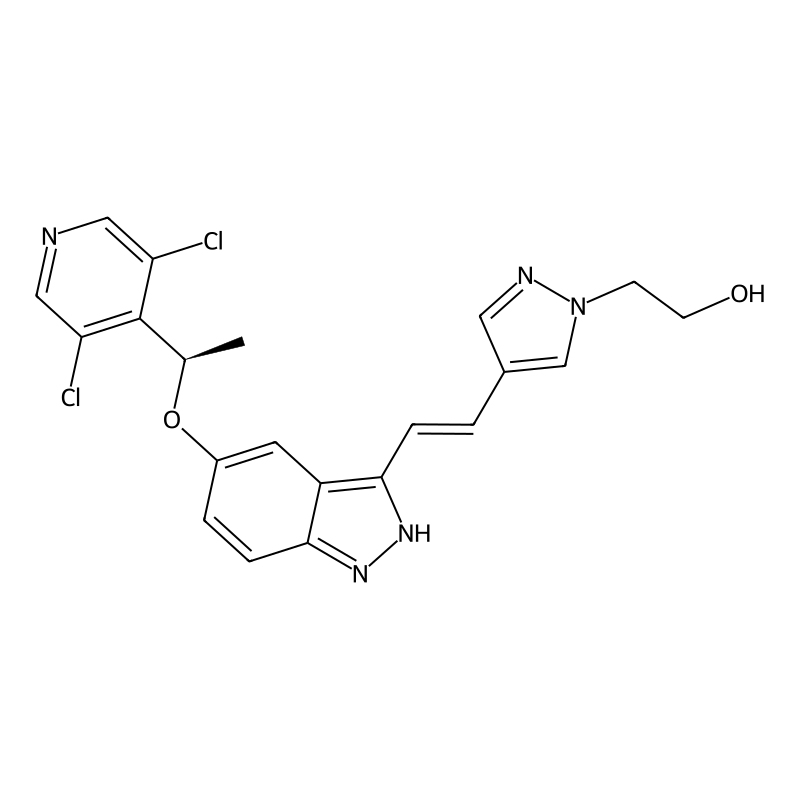

LY2874455

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

LY2874455 is a small molecule inhibitor that targets Fibroblast Growth Factor Receptors (FGFRs). These are a family of cell-surface receptor tyrosine kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, migration, and survival. Aberrant activation of FGFRs has been implicated in the development and progression of several types of cancer [].

LY2874455 is classified as a pan-FGFR inhibitor, signifying its ability to inhibit all four members of the FGFR family (FGFR1-4) [, ]. This characteristic makes it a promising candidate for cancer therapy, particularly in tumors driven by FGFR mutations or amplifications.

Potent Inhibitor with Diverse Effects

Studies have demonstrated that LY2874455 exhibits potent inhibitory activity against all FGFR isoforms. In cell-based assays, it effectively blocks FGF-induced signaling pathways, leading to the suppression of Erk phosphorylation, a key downstream signaling molecule for cell proliferation [, ]. Furthermore, LY2874455 shows promising antitumor activity in various cancer models, including those harboring FGFR mutations that confer resistance to other FGFR inhibitors [, ].

LY2874455 is a small molecule compound classified as a pan-Fibroblast Growth Factor Receptor inhibitor. Its chemical formula is C21H19Cl2N5O2, and it belongs to the indazole class of organic compounds, which are characterized by a pyrazole fused to a benzene ring . The compound has been investigated for its potential therapeutic applications in various cancers, particularly those dependent on FGFR signaling pathways.

LY2874455 acts as a negative regulator of the FGFR signaling pathway. FGFRs are transmembrane receptors that play a crucial role in cell proliferation, differentiation, and survival. Upon ligand binding, FGFRs undergo autophosphorylation and activate downstream signaling cascades like RAS/MAPK and PI3K/Akt pathways []. LY2874455 disrupts this process by binding to the ATP-binding pocket of FGFRs, preventing their activation and subsequent signal transduction [, ]. This inhibition can lead to cell cycle arrest, reduced cell proliferation, and ultimately cell death in cancer cells that rely on aberrant FGFR signaling [, ].

LY2874455 primarily functions as an inhibitor of the ATP-binding site of Fibroblast Growth Factor Receptors (FGFRs). It exhibits type I inhibition, meaning it binds to the active conformation of the kinase domain without inducing significant conformational changes . The compound has shown strong binding affinity across all four FGFR types, with IC50 values of 2.8 nM for FGFR1, 2.6 nM for FGFR2, 6.4 nM for FGFR3, and 6 nM for FGFR4 .

The biological activity of LY2874455 has been extensively studied in vitro and in vivo. It demonstrates potent anti-proliferative effects on various cancer cell lines that exhibit aberrant FGFR signaling. For instance, in dedifferentiated liposarcoma models, LY2874455 induced significant growth inhibition and apoptosis compared to other inhibitors like NVP-BGJ398 . The compound's ability to inhibit both wild-type and mutant forms of FGFR4 suggests its potential efficacy in overcoming drug resistance caused by specific mutations .

The synthesis of LY2874455 involves several steps typical for indazole derivatives. While specific synthetic routes are proprietary and not publicly detailed, the general approach includes:

- Formation of the Indazole Core: This is achieved through cyclization reactions involving appropriate precursors.

- Functionalization: Subsequent steps involve adding various functional groups such as ethoxy and dichloropyridine moieties to enhance biological activity.

- Purification: The final product is purified using techniques like HPLC to ensure high purity levels suitable for biological testing.

LY2874455 has been primarily explored for its applications in oncology, particularly in treating cancers associated with FGFR dysregulation. Clinical trials are ongoing to assess its effectiveness in various tumor types, including dedifferentiated liposarcoma and other solid tumors that exhibit FGFR amplification or mutations . Its ability to inhibit multiple FGFR types makes it a promising candidate for combination therapies targeting complex cancer signaling networks.

Studies have shown that LY2874455 interacts effectively with the ATP-binding pocket of FGFRs, forming multiple hydrogen bonds and van der Waals contacts that stabilize its binding . Additionally, molecular dynamics simulations have indicated that LY2874455 can maintain binding affinity even in the presence of mutations that typically confer resistance to other inhibitors . This characteristic highlights its potential as a robust therapeutic agent against resistant cancer phenotypes.

Several compounds share structural or functional similarities with LY2874455. Here are some notable examples:

| Compound Name | Type | IC50 (FGFR) | Unique Features |

|---|---|---|---|

| NVP-BGJ398 | Pan-FGFR Inhibitor | 0.9 nM (FGFR1) | Selective for FGFR1-3; less effective against FGFR4 |

| AZD4547 | Selective FGFR Inhibitor | 0.8 nM (FGFR1) | More selective; primarily targets FGFR1-3 |

| E7090 | Pan-FGFR Inhibitor | 2.0 nM (FGFR2) | Effective against various solid tumors |

| JNJ-42756493 | Pan-FGFR Inhibitor | 1.0 nM (FGFR1) | Advanced clinical trials; broad-spectrum activity |

Uniqueness of LY2874455: Unlike many selective inhibitors that target only specific FGFRs, LY2874455 exhibits potent inhibition across all four types (FGFR1-4), making it particularly valuable in treating cancers with diverse FGFR involvement. Its ability to overcome mutations common in resistant cancer forms further distinguishes it from other compounds.

The crystal structure of the Fibroblast Growth Factor Receptor 4 kinase domain in complex with LY2874455 was determined at a resolution of 2.35 Angstroms, representing the first reported crystal structure of this pan-Fibroblast Growth Factor Receptor inhibitor bound to any kinase [1]. The crystals belonged to the space group P43212 with unit cell dimensions of a = 61.89 Angstroms, b = 61.89 Angstroms, and c = 186.06 Angstroms [1]. The asymmetric unit contained one molecule of LY2874455, with well-defined electron density for the entire inhibitor except for the ethanol group, which exhibited flexibility even in the protein-bound state [1].

The crystallographic data collection and refinement statistics demonstrated high-quality diffraction data with 99.1% completeness and excellent signal-to-noise ratio (Mean I/sigma(I) = 50.74) [1]. The final refined structure exhibited good stereochemical parameters with 92.0% of residues in the favored regions of the Ramachandran plot and low root mean square deviations for bond lengths (0.010 Angstroms) and bond angles (1.39 degrees) [1]. The average B-factor of 66.8 Angstroms squared indicated moderate thermal motion, with the ligand B-factor of 65.40 Angstroms squared comparable to the protein, suggesting stable binding [1].

| Parameter | FGFR4/LY2874455 |

|---|---|

| Wavelength (Å) | 0.9789 |

| Resolution range (Å) | 31.89–2.35 (2.44–2.35) |

| Space group | P 43212 |

| Unit cell (Å) | 61.89, 61.89, 186.06, 90, 90, 90 |

| Total reflections | 440053 (44001) |

| Unique reflections | 15694 (1524) |

| Completeness (%) | 99.1 (98.8) |

| R-work | 0.233 (0.253) |

| R-free | 0.277 (0.322) |

| Protein residues | 266 |

| Average B-factor | 66.8 |

The Fibroblast Growth Factor Receptor 4 kinase domain adopted the canonical bi-lobed architecture characteristic of protein kinases, with an amino-terminal lobe and a carboxy-terminal lobe separated by the Adenosine Triphosphate-binding cleft [1]. The binding site was surrounded by key regulatory elements including the hinge region, phosphate-binding loop, alpha-helix C, and activation loop [1]. Notably, part of the activation loop (amino acids 634–650) exhibited no electron density, indicating conformational flexibility in this region [1].

Binding Mode with Fibroblast Growth Factor Receptor Kinase Domains

LY2874455 functions as a Type I inhibitor, binding exclusively to the Adenosine Triphosphate-binding pocket without inducing conformational changes in the kinase domain [1]. The inhibitor maintains the Fibroblast Growth Factor Receptor 4 kinase domain in a DFG-in active conformation, distinguishing it from Type II inhibitors such as Ponatinib that stabilize the DFG-out inactive state [1]. This binding mode classification is supported by the observation that LY2874455 occupies only the primary Adenosine Triphosphate-binding site and does not extend into the hydrophobic back pocket typically accessed by Type II inhibitors [1].

The molecular orientation of LY2874455 within the binding pocket demonstrates a unique spatial arrangement where the indazolyl ring system points toward the amino-terminal portion of the hinge region, while the dichloropyridinyl ring extends toward the carboxy-terminal hinge region [1]. The ethanol substituent projects outward from the Adenosine Triphosphate-binding pocket toward the solvent-accessible surface [1]. This orientation allows the inhibitor to adopt a distinctive chair-like conformation that maximizes complementarity with the protein binding site [1].

The binding affinity of LY2874455 across Fibroblast Growth Factor Receptor isoforms demonstrates remarkable consistency, with IC50 values of 2.8 nanomolar for Fibroblast Growth Factor Receptor 1, 2.6 nanomolar for Fibroblast Growth Factor Receptor 2, 6.4 nanomolar for Fibroblast Growth Factor Receptor 3, and 6.0 nanomolar for Fibroblast Growth Factor Receptor 4 [2]. This pan-Fibroblast Growth Factor Receptor activity represents a significant advantage over many other inhibitors that show reduced potency against Fibroblast Growth Factor Receptor 4 compared to Fibroblast Growth Factor Receptors 1-3 [1].

| FGFR Isoform | IC50 (nM) | Binding Affinity | Selectivity |

|---|---|---|---|

| FGFR1 | 2.8 | High | Pan-FGFR |

| FGFR2 | 2.6 | High | Pan-FGFR |

| FGFR3 | 6.4 | High | Pan-FGFR |

| FGFR4 | 6.0 | High | Pan-FGFR |

Key Molecular Interactions in Fibroblast Growth Factor Receptor 4 Complex

The binding of LY2874455 to Fibroblast Growth Factor Receptor 4 is stabilized through an extensive network of molecular interactions involving three hydrogen bonds and numerous van der Waals contacts with twelve amino acid residues within the Adenosine Triphosphate-binding pocket [1]. The hydrogen bonding pattern provides critical specificity and binding energy, while the van der Waals interactions contribute to the overall binding affinity and shape complementarity [1].

The primary hydrogen bonding interactions involve the indazolyl ring system forming two hydrogen bonds with residues in the amino-terminal hinge region: one with the main-chain carbonyl oxygen of Glutamic acid 551 and another with the main-chain amide nitrogen of Alanine 553 [1]. Additionally, the dichloropyridinyl ring establishes a hydrogen bond with the side chain of Asparagine 557 in the carboxy-terminal hinge region [1]. These hydrogen bonds are crucial for positioning the inhibitor correctly within the binding site and providing binding specificity [1].

The van der Waals contact network encompasses interactions with multiple regions of the kinase domain. Glutamic acid 475 in the phosphate-binding loop forms six hydrophobic contacts with the ethoxyl group of the inhibitor [1]. Within the hinge region, Alanine 553 and Glycine 556 contribute five and seven hydrophobic contacts, respectively, with various portions of LY2874455 [1]. The most significant hydrophobic interaction occurs with Leucine 619 in the carboxy-lobe, where the chair-like conformation of LY2874455 enables five hydrophobic contacts, demonstrating remarkable shape and chemical complementarity [1].

| Residue | Region | Interaction Type | Number of Contacts | LY2874455 Moiety | Conservation in FGFR1-4 |

|---|---|---|---|---|---|

| Glu551 | Hinge (N-terminal) | Hydrogen bond | 1 | Indazolyl ring | Conserved |

| Ala553 | Hinge (N-terminal) | Hydrogen bond | 1 | Indazolyl ring | Conserved |

| Cys552 | Hinge | Hydrophobic contacts | 3 | Indazolyl ring | Not conserved |

| Ala554 | Hinge | Hydrophobic contacts | 1 | Ethanol group | Not conserved |

| Gly556 | Hinge | Hydrophobic contacts | 7 | Various | Conserved |

| Asn557 | Hinge (C-terminal) | Hydrogen bond | 1 | Dichloropyridinyl ring | Conserved |

| Glu475 | P-loop | Hydrophobic contacts | 6 | Ethoxyl group | Conserved |

| Leu619 | C-lobe | Hydrophobic contacts | 5 | Chair-like conformation | Conserved |

The molecular interactions reveal that ten out of twelve key binding residues are conserved across Fibroblast Growth Factor Receptors 1-4, with only Cysteine 552 and Alanine 554 being non-conserved [1]. However, even for these non-conserved positions, the main-chain atoms maintain similar spatial orientations that preserve the contact patterns with LY2874455 [1]. This conservation pattern provides the structural basis for the pan-Fibroblast Growth Factor Receptor selectivity observed for this inhibitor [1].

Structural Basis for Pan-Fibroblast Growth Factor Receptor Selectivity

The pan-Fibroblast Growth Factor Receptor selectivity of LY2874455 arises from the high degree of structural conservation within the Adenosine Triphosphate-binding sites of Fibroblast Growth Factor Receptors 1-4 [1]. Sequence alignment of the kinase domains reveals significant homology among the four closely related proteins, particularly in regions critical for inhibitor binding [1]. Structural superposition of Fibroblast Growth Factor Receptors 1-3 with the Fibroblast Growth Factor Receptor 4/LY2874455 complex demonstrates that the conserved residues occupy similar spatial positions and can engage in analogous interactions with LY2874455 [1].

The three hydrogen-bonding residues (Glutamic acid 551, Alanine 553, and Asparagine 557) maintain identical conformations across all four Fibroblast Growth Factor Receptor isoforms [1] [3]. Most importantly, the hydrophobic residue Leucine 619 in Fibroblast Growth Factor Receptor 4, which forms extensive van der Waals contacts with LY2874455, is conserved as Leucine in Fibroblast Growth Factor Receptors 1-3 and occupies equivalent positions to enable similar shape complementarity [1] [3].

Although Cysteine 552 and Alanine 554 in Fibroblast Growth Factor Receptor 4 are not conserved in the other three isoforms, the binding interactions are maintained through main-chain contacts rather than side-chain specific interactions [1]. The main-chain carbon atoms of Cysteine 552 form three hydrophobic contacts with the indazole nitrogen atoms, while the carbonyl oxygen of Alanine 554 contacts the ethanol group of LY2874455 [1]. This reliance on main-chain interactions rather than side-chain specificity ensures that the binding mode remains consistent across Fibroblast Growth Factor Receptor isoforms despite sequence variations [1].

The conservation of binding interactions explains the observed broad-spectrum inhibitory activity of LY2874455 and provides mechanistic insight into its ability to overcome the selectivity challenges that plague many other Fibroblast Growth Factor Receptor inhibitors [1]. Unlike inhibitors that show dramatically reduced potency against Fibroblast Growth Factor Receptor 4, LY2874455 maintains high affinity across all four isoforms due to this conserved interaction network [1].

Computational analysis has further validated this selectivity profile, with binding site similarity studies confirming that LY2874455 exhibits high affinity for Fibroblast Growth Factor Receptor 2 (IC50 = 1.27 nanomolar) while maintaining selectivity over more distantly related kinases such as Protein Kinase R (IC50 = 843 nanomolar) [4]. This selectivity profile underscores the importance of the conserved binding interactions in determining inhibitor specificity [4].

Comparison with Other Fibroblast Growth Factor Receptor Inhibitor Structures

Structural comparison of LY2874455 with other Fibroblast Growth Factor Receptor inhibitors reveals distinct binding modes and conformational preferences that contribute to their varying selectivity profiles and potencies [1] [5] [6]. The Type I inhibitors, including LY2874455, AZD4547, and BGJ398, all maintain the DFG-in active conformation but exhibit different binding orientations and contact patterns [5] [6].

AZD4547, another Type I inhibitor, binds to Fibroblast Growth Factor Receptor 1 and Fibroblast Growth Factor Receptor 4 in a more conventional Adenosine Triphosphate-mimetic manner with a planar binding mode [5]. The pyrazole core of AZD4547 forms hydrogen bonds with the hinge region, but lacks the unique chair-like conformation observed with LY2874455 [1] [5]. This structural difference may contribute to AZD4547's reduced potency against Fibroblast Growth Factor Receptor 4 compared to Fibroblast Growth Factor Receptors 1-3 [5].

BGJ398 (Infigratinib) represents another Type I inhibitor with a quinazoline core that binds in an extended conformation [6]. While BGJ398 demonstrates high potency against Fibroblast Growth Factor Receptors 1-3, it shows significantly reduced activity against Fibroblast Growth Factor Receptor 4, with IC50 values more than 40-fold higher [1]. The structural basis for this selectivity difference lies in the specific interactions required by BGJ398 that are not optimally preserved in Fibroblast Growth Factor Receptor 4 [1].

| Inhibitor | Type | DFG Conformation | Selectivity | Binding Mode | Key Features |

|---|---|---|---|---|---|

| LY2874455 | Type I | DFG-in | Pan-FGFR | ATP-competitive | Chair-like conformation |

| AZD4547 | Type I | DFG-in | FGFR1/2/3 | ATP-competitive | Pyrazole core |

| BGJ398 | Type I | DFG-in | FGFR1/2/3 | ATP-competitive | Quinazoline core |

| Ponatinib | Type II | DFG-out | Pan-FGFR | ATP-competitive + allosteric | Phenylpyridazinone |

| Dovitinib | Type I | DFG-in | Multi-kinase | ATP-competitive | Quinazoline |

Ponatinib represents a fundamentally different binding mode as a Type II inhibitor that induces the DFG-out conformation in both Fibroblast Growth Factor Receptor 1 and Fibroblast Growth Factor Receptor 4 [5]. The Type II binding mode involves occupation of both the Adenosine Triphosphate-binding site and an additional hydrophobic pocket created by the DFG motif rotation [5]. This extended binding mode generally confers higher selectivity and slower dissociation kinetics compared to Type I inhibitors [7]. However, Ponatinib's broad kinase activity profile reflects its ability to accommodate various gatekeeper residue mutations [7].

The irreversible inhibitors, such as FIIN-2 and BLU9931, employ covalent modification strategies to achieve selectivity and overcome resistance mutations [8]. BLU9931 specifically targets Cysteine 552 in Fibroblast Growth Factor Receptor 4, providing high selectivity for this isoform over Fibroblast Growth Factor Receptors 1-3 [9]. FIIN-2 targets a conserved cysteine residue in the phosphate-binding loop and surprisingly induces a DFG-out conformation despite being designed as a Type I inhibitor [8].

The molecular weight of LY2874455 (444.31 grams per mole) positions it as a moderately sized inhibitor compared to the larger BGJ398 (560.51 grams per mole) or the smaller AZD4547 (378.41 grams per mole) [2]. The indazole-pyrazole core scaffold of LY2874455 provides a distinct chemical framework compared to the quinazoline cores of BGJ398 and dovitinib or the pyrazole-pyrimidine system of AZD4547 [1] [6].

The unique chair-like conformation adopted by LY2874455 represents a novel binding mode that optimizes interactions with the conserved hydrophobic residue Leucine 619 [1]. This conformational feature distinguishes LY2874455 from other inhibitors and may contribute to its superior pan-Fibroblast Growth Factor Receptor activity profile [1]. The ability to maintain this conformation across different Fibroblast Growth Factor Receptor isoforms while preserving key binding interactions provides a structural foundation for the development of next-generation pan-Fibroblast Growth Factor Receptor inhibitors [1].